N-cyclopentyl-2-methylfuran-3-carboxamide
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Overview
Description
N-cyclopentyl-2-methylfuran-3-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structure, which includes a furan ring and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methylfuran-3-carboxamide typically involves the reaction of cyclopentylamine with 2-methylfuran-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carboxamide bond . The reaction can be represented as follows:
Cyclopentylamine+2-methylfuran-3-carboxylic acid→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-cyclopentyl-2-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of furan carboxamides.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Carboxine
- Oxicarboxine
- Boscalid
Uniqueness
N-cyclopentyl-2-methylfuran-3-carboxamide is unique due to its specific structure, which includes a cyclopentyl group attached to the furan ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-cyclopentyl-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C11H15NO2/c1-8-10(6-7-14-8)11(13)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13) |
InChI Key |
ZJNGLYRSFJETLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCCC2 |
Origin of Product |
United States |
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